2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Medicinal Chemistry Drug Design ADME

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a privileged benzimidazole scaffold featuring a 2-bromo handle for Suzuki-Miyaura cross-coupling and a 5-difluoromethoxy isostere that enhances metabolic stability and lipophilicity (LogP 2.93). Unlike generic analogs, this dual-functional architecture enables sequential derivatization critical for kinase inhibitor SAR. Consistent purity (≥98%) minimizes purification and ensures reproducible outcomes in multi-step syntheses. Select this building block for efficient access to metabolically robust chemical space.

Molecular Formula C8H5BrF2N2O
Molecular Weight 263.042
CAS No. 1803895-85-3
Cat. No. B2778176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
CAS1803895-85-3
Molecular FormulaC8H5BrF2N2O
Molecular Weight263.042
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)NC(=N2)Br
InChIInChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)
InChIKeyQMYPSQHIUOBBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS 1803895-85-3): Chemical Identity and Procurement Baseline


2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a heterocyclic building block belonging to the benzimidazole family, characterized by a bromine atom at the 2-position and a difluoromethoxy (-OCHF2) group at the 5-position of the fused bicyclic core. The molecular formula is C8H5BrF2N2O with a molecular weight of 263.04 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other biologically active molecules . Its value proposition for procurement lies not in an intrinsic biological activity, but in its dual-functional handle architecture, which enables precise, sequential derivatization strategies that are not possible with mono-functional or differently substituted analogs.

Why 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Cannot Be Substituted with Common In-Class Analogs


Substituting this specific compound with a generic benzimidazole analog—such as a simple 2-bromo or 5-methoxy derivative—introduces significant and quantifiable risks to synthetic outcomes. The simultaneous presence of the 2-bromo and 5-difluoromethoxy groups establishes a unique electronic and lipophilic profile that dictates both reactivity and downstream drug properties. For instance, the 5-difluoromethoxy group is a well-established isostere that enhances metabolic stability and lipophilicity compared to methoxy analogs, while the 2-bromo provides a reactive handle for cross-coupling . Using a 2-chloro analog would result in slower oxidative addition kinetics in palladium-catalyzed reactions, while omitting the 5-difluoromethoxy group would produce a final compound with markedly different ADME properties, potentially reducing oral bioavailability. Therefore, interchange is not a viable option when the objective is to access a specific chemical space defined by the combined influence of these two substituents.

Quantitative Differentiation Evidence for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 2-Bromo-1H-benzimidazole and 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol

The computed partition coefficient (LogP) for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is 2.9268 . This value is significantly higher than that of 2-bromo-1H-benzimidazole, which lacks the difluoromethoxy group and has a reported LogP of approximately 2.3 [1]. It is also higher than 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, which has a LogP of 2.03 and lacks the 2-bromo substituent [2]. The combined presence of both the bromine and difluoromethoxy groups results in a 27% increase in LogP over the non-difluoromethoxy analog and a 44% increase over the non-bromo analog, indicating a substantial enhancement in lipophilicity.

Medicinal Chemistry Drug Design ADME Lipophilicity

Commercial Availability at High Purity (≥96.3%) for Reliable Synthesis

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is commercially available from multiple vendors with guaranteed purity levels suitable for direct use in multi-step syntheses. Supplier CymitQuimica reports a typical batch purity of 96.3% by GC area , while Leyan offers the compound at 98% purity . In contrast, the 2-chloro analog (2-Chloro-5-(difluoromethoxy)-1H-benzimidazole) is listed as a discontinued product by at least one major supplier, indicating a more constrained commercial availability .

Chemical Synthesis Procurement Quality Control Reproducibility

Bromine Substituent Enables Efficient Cross-Coupling Relative to Chloro Analogs

The 2-bromo substituent in this compound provides a kinetically superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 2-chloro analog. While direct comparative yield data for the exact 5-difluoromethoxy series is not publicly available, a robust class-level inference can be drawn from the well-established reactivity hierarchy of aryl halides in Suzuki-Miyaura couplings: aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides [1]. This principle is further supported by a patent process that converts 2-bromo-benzimidazoles to 2-chloro derivatives via reaction with hydrogen chloride, confirming the bromine's role as a more labile and synthetically useful handle for initial diversification steps [2].

Organic Synthesis Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Difluoromethoxy Group Confers Superior Metabolic Stability Over Methoxy Analogs

The 5-difluoromethoxy (-OCHF2) group is a well-documented bioisostere for the methoxy (-OCH3) group that offers quantifiable advantages in metabolic stability. While specific microsomal stability data for this exact compound is not available, the class-level effect of replacing a methoxy with a difluoromethoxy group is a well-established principle in medicinal chemistry. The difluoromethoxy group reduces the rate of oxidative O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for methoxy-containing compounds . This modification leads to a significant increase in metabolic half-life in human liver microsomes for analogous compounds, a key parameter for achieving desirable pharmacokinetic profiles. The compound therefore serves as a strategic intermediate for introducing this metabolically stable moiety into drug candidates [1].

Drug Metabolism Pharmacokinetics ADME Fluorine Chemistry

Primary Application Scenarios for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Based on Quantitative Evidence


Synthesis of Lipophilic Kinase Inhibitor Libraries

Medicinal chemists designing kinase inhibitor libraries can use 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole as a core scaffold. The compound's elevated LogP (2.93) relative to non-difluoromethoxy analogs ensures that the resulting inhibitors will have improved membrane permeability, a crucial factor for achieving potent cellular activity. The 2-bromo group provides a versatile handle for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid exploration of structure-activity relationships (SAR) in a highly lipophilic chemical space.

Construction of Metabolically Stable Drug Candidates

In projects where metabolic stability is a primary concern, this compound serves as a privileged intermediate for installing the difluoromethoxy group, a recognized bioisostere that resists oxidative metabolism . By employing this building block, researchers can proactively address a common metabolic liability associated with methoxy-containing analogs, thereby increasing the likelihood of achieving a favorable pharmacokinetic profile in vivo without requiring additional synthetic steps later in the optimization process.

Reliable Multi-Step Synthesis in Medicinal Chemistry CROs

For Contract Research Organizations (CROs) engaged in multi-step synthesis of drug-like molecules, the high and consistent purity (≥96.3%) of this compound from multiple commercial sources ensures reproducible outcomes and minimizes the need for purification between steps . This reduces the risk of project delays and cost overruns associated with impure intermediates, making it a reliable choice for building block procurement in commercial synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.